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Compound of Interest

tert-Butyl
Compound Name:
(mesitylsulfonyl)oxycarbamate

Cat. No. B1269521

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-
(mesitylsulfonyl)hydroxylamine, is a versatile and powerful electrophilic aminating agent in
modern organic synthesis. Its unique structural features, combining a bulky mesitylsulfonyl
leaving group and a readily removable tert-butoxycarbonyl (Boc) protecting group, make it an
invaluable tool for the introduction of nitrogen-containing functionalities into a wide array of
organic molecules. This technical guide provides an in-depth overview of its synthesis, key
applications, and detailed experimental protocols, tailored for professionals in research and
drug development.

Physicochemical Properties
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Property Value

CAS Number 36016-39-4

Molecular Formula C14H21NOsS
Molecular Weight 315.39 g/mol
Appearance White to off-white solid
Melting Point 104-105.5 °C

Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate

The reagent is readily prepared from commercially available starting materials. The standard
synthesis involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in
the presence of a base.

Experimental Protocol: Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate[1]

To a flame-dried and argon-purged round-bottom flask containing a solution of 2-
mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) in diethyl ether (18 mL) is added N-Boc-
hydroxylamine (1.47 g, 11.0 mmol). The flask is cooled to 0 °C, and triethylamine (1.3 mL) is
added dropwise. The reaction mixture is stirred at 0 °C for 2 hours, at which point TLC analysis
indicates the complete consumption of the starting material. The precipitated triethylamine
hydrochloride is removed by filtration and washed with diethyl ether. The filtrate is concentrated
under reduced pressure. The crude product is purified by flash chromatography (25:75
EtOAc/hexane) to afford tert-butyl (mesitylsulfonyl)oxycarbamate as a white solid (2.16 g,
quantitative yield).
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Caption: Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate.

Key Applications in Organic Synthesis

tert-Butyl (mesitylsulfonyl)oxycarbamate is primarily utilized in two key transformations: the
synthesis of primary anilines via an aza-Hock rearrangement and the enantioselective
aziridination of a,3-unsaturated aldehydes.

Synthesis of Primary Anilines via Aza-Hock
Rearrangement

A notable application of tert-butyl (mesitylsulfonyl)oxycarbamate and its analogs is the
synthesis of primary anilines from benzyl alcohols through a hydroxylamine-mediated C-C
amination via an aza-Hock rearrangement. This reaction provides a direct and metal-free
method to access valuable aniline motifs. The sterically hindered nature of the mesityl group
can influence the reaction's efficiency.
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Note: Data extracted from a study on aza-Hock rearrangements, which highlighted the utility of

various N-Boc arylsulfonyl hydroxylamines.

Experimental Protocol: Synthesis of 4-Aminoanisole

To a solution of 1-(4-methoxyphenyl)ethanol (0.2 mmol) in hexafluoroisopropanol (HFIP, 1 mL)
is added tert-butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate (0.3 mmol). The reaction

mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed

under reduced pressure, and the residue is purified by column chromatography to afford 4-

aminoanisole.
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Caption: Aza-Hock Rearrangement for Primary Aniline Synthesis.

Enantioselective Aziridination of a,-Unsaturated
Aldehydes

tert-Butyl (mesitylsulfonyl)oxycarbamate is a key reagent for the organocatalytic

enantioselective aziridination of a,3-unsaturated aldehydes. This reaction provides a powerful

method for the asymmetric synthesis of chiral aziridines, which are important building blocks in

medicinal chemistry. The reaction is typically catalyzed by a chiral secondary amine, such as a

prolinol derivative.
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Experimental Protocol: Enantioselective Aziridination of
Cinnamaldehyde
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To a solution of cinnamaldehyde (0.5 mmol) and (S)-2-
(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%) in dichloromethane (2 mL) at room
temperature is added tert-butyl (mesitylsulfonyl)oxycarbamate (0.6 mmol). The reaction is
stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is
purified by flash column chromatography to yield the corresponding N-Boc-aziridine-2-
carbaldehyde.
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Caption: Workflow for Enantioselective Aziridination.

Conclusion

tert-Butyl (mesitylsulfonyl)oxycarbamate has emerged as a highly effective and versatile
reagent in organic synthesis. Its utility in the direct synthesis of primary anilines and the
enantioselective formation of chiral aziridines underscores its importance for researchers and
professionals in the field of drug development and discovery. The experimental protocols and
data presented in this guide provide a solid foundation for the practical application of this
valuable synthetic tool.
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 To cite this document: BenchChem. [A Technical Guide to tert-Butyl
(mesitylsulfonyl)oxycarbamate in Organic Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269521#introduction-to-tert-butyl-
mesitylsulfonyl-oxycarbamate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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